N-methyl-2-(piperidin-3-yl)ethanamine
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Overview
Description
N-methyl-2-(piperidin-3-yl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(piperidin-3-yl)ethanamine typically involves the reaction of piperidine with N-methyl-2-bromoethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the bromoethanamine, displacing the bromine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding nitrile or imine intermediate. The reaction is carried out under high pressure and temperature to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(piperidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-(piperidin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound can act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters and thereby affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(pyridin-3-yl)ethanamine: This compound has a pyridine ring instead of a piperidine ring, which affects its chemical properties and biological activity.
N-methyl-2-(piperidin-4-yl)ethanamine: This compound has the methyl group attached to the 4-position of the piperidine ring, leading to different steric and electronic effects.
Uniqueness
N-methyl-2-(piperidin-3-yl)ethanamine is unique due to its specific structural features, such as the position of the methyl group and the presence of the piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-2-piperidin-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-6-4-8-3-2-5-10-7-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXSXLUEVULSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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